REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[F:4][C:5]([F:11])([F:10])[CH2:6][CH2:7][CH2:8]Br>CS(C)=O>[F:4][C:5]([F:11])([F:10])[CH2:6][CH2:7][CH2:8][C:1]#[N:2] |f:0.1|
|
Name
|
|
Quantity
|
882 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
FC(CCCBr)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
The mixture was then removed from the oil bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 110° C. for about 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between H2O and ether
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with an additonal 2 portions of ether
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed successively with 2N HCl (twice), H2O (twice), and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether phase was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CCCC#N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.99 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |